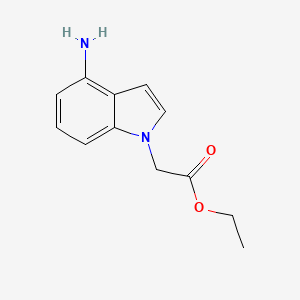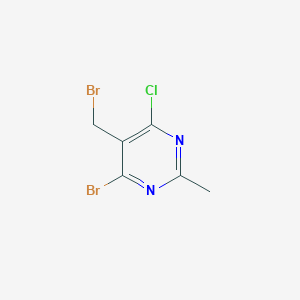
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride
Descripción general
Descripción
“1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride” is a chemical compound that is structurally similar to Tramadol hydrochloride . Tramadol hydrochloride is a centrally acting analgesic, which means it acts on the central nervous system to relieve pain . It is a white, bitter, crystalline, and odorless powder .
Molecular Structure Analysis
The molecular structure of “1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride” is similar to that of Tramadol hydrochloride . The molecular formula of Tramadol hydrochloride is C16H13NO2•HCl, and its molecular weight is 299.8 .Physical And Chemical Properties Analysis
Tramadol hydrochloride, a similar compound, is a white, bitter, crystalline, and odorless powder . It is freely soluble in water and ethanol, and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .Aplicaciones Científicas De Investigación
Biocatalysis and Drug Synthesis
The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. For instance, it plays a crucial role in the production of rivastigmine , a potent drug used for treating early-stage Alzheimer’s disease . Researchers explore its potential as a precursor in other drug synthesis pathways as well.
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, also known as Tramadol, is the μ-opioid receptor (μOR) . This receptor plays a crucial role in mediating the analgesic effects of opioids. Tramadol also weakly inhibits the reuptake of norepinephrine and serotonin , neurotransmitters involved in pain perception.
Mode of Action
It is believed to involvebinding to μ-opioid receptors and weak inhibition of reuptake of norepinephrine and serotonin . The opioid activity of Tramadol is due to both low affinity binding of the parent compound and higher affinity binding of the O-desmethyl metabolite M1 to μ-opioid receptors .
Biochemical Pathways
Tramadol affects the opioidergic pathway by binding to μ-opioid receptors. It also impacts the noradrenergic and serotonergic pathways by inhibiting the reuptake of norepinephrine and serotonin . These actions can lead to an increase in the pain threshold and a decrease in the perception of pain.
Pharmacokinetics
Tramadol exhibits linear pharmacokinetics following multiple doses of 50 and 100 mg to steady-state . It is administered as a racemate, and both the [-] and [+] forms of both Tramadol and M1 are detected in the circulation . The analgesic activity of Tramadol is due to both the parent drug and the M1 metabolite .
Result of Action
The administration of Tramadol may produce a constellation of symptoms similar to that of other opioids, including dizziness, somnolence, nausea, constipation, sweating, and pruritus . Its analgesic effect begins approximately within one hour after administration and reaches a peak in approximately two to three hours .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Direcciones Futuras
An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine, which is a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early stage Alzheimer’s disease .
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-5-4-6-10(7-9)13-3;/h4-7H,8,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGEEHDZYRSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3158215.png)
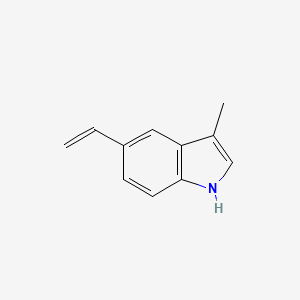

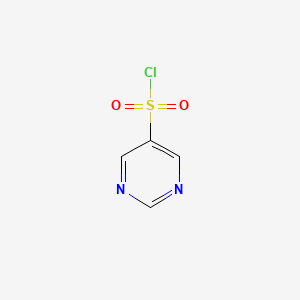
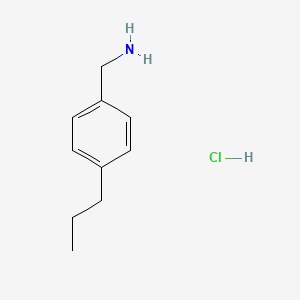


![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158257.png)

